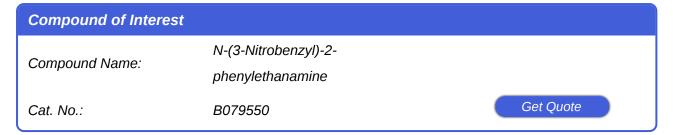


Technical Guide: N-(3-Nitrobenzyl)-2phenylethanamine (CAS No. 104720-70-9)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(3-Nitrobenzyl)-2- phenylethanamine**, including its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.

Chemical and Physical Properties

N-(3-Nitrobenzyl)-2-phenylethanamine, with the CAS number 104720-70-9, is a secondary amine featuring a phenethylamine backbone N-substituted with a 3-nitrobenzyl group.[1] Its chemical structure and key properties are summarized below.



Property	Value	Reference
CAS Number	104720-70-9	[1]
Molecular Formula	C15H16N2O2	[1]
Molecular Weight	256.30 g/mol	[1]
IUPAC Name	N-[(3-nitrophenyl)methyl]-2- phenylethanamine	[1]
Synonyms	(3-Nitrobenzyl)(2- phenylethyl)amine, N-(3- Nitrobenzyl)phenethylamine	[1]

Synthesis via Reductive Amination

The most direct and widely applicable method for the synthesis of **N-(3-Nitrobenzyl)-2- phenylethanamine** is the reductive amination of 3-nitrobenzaldehyde with 2phenylethanamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination.[2][3][4][5]

Materials:

- 3-Nitrobenzaldehyde
- 2-Phenylethanamine (Phenethylamine)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution



- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (optional, for purification)

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzaldehyde (1.0 equivalent).
- Solvent and Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane. To this solution, add 2-phenylethanamine (1.0-1.2 equivalents).
- Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.
- Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation
 of the imine intermediate.
- Reducing Agent Addition: In portions, carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the stirring solution. The reaction is typically exothermic.
- Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress
 of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed
 (typically 12-24 hours).
- Work-up:



- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and decompose the excess reducing agent.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by silica gel column chromatography, eluting
 with a gradient of ethyl acetate in hexanes, to yield the pure N-(3-Nitrobenzyl)-2phenylethanamine.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid.

Synthesis Workflow

Caption: Reductive amination workflow for the synthesis of **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available scientific literature detailing specific biological studies, mechanisms of action, or signaling pathway involvement for **N-(3-Nitrobenzyl)-2-phenylethanamine**.



However, the structural motifs present in the molecule, namely the nitrobenzyl and phenethylamine moieties, are found in various biologically active compounds. The nitroaromatic group is a known pharmacophore in certain antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[6][7] The phenethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.

Given the lack of specific data, any discussion of the biological role of **N-(3-Nitrobenzyl)-2- phenylethanamine** would be purely speculative. Researchers in drug discovery may consider this compound as a novel scaffold for screening in various assays, particularly those related to oncology, neurology, or infectious diseases.

Hypothetical Screening Workflow

For professionals in drug development, a potential high-level workflow for investigating the biological activity of this compound is outlined below.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

N-(3-Nitrobenzyl)-2-phenylethanamine is a readily synthesizable compound via reductive amination. While its physicochemical properties are documented, its biological activity remains unexplored. This technical guide provides the necessary information for its synthesis and characterization, paving the way for future investigations into its potential therapeutic applications. Researchers are encouraged to explore the bioactivity of this compound to uncover any potential roles in cellular signaling and its utility in drug development.

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